N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3-phenylpropanamide
Overview
Description
N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3-phenylpropanamide is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3-phenylpropanamide typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, including the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Attachment of the Ethyl Chain: The ethyl chain can be introduced via alkylation reactions, where the quinoline derivative is reacted with an appropriate alkyl halide.
Formation of the Amide Bond: The final step involves the formation of the amide bond by reacting the intermediate with 3-phenylpropanoic acid or its derivatives under conditions such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the carbonyl group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products
Oxidation: Quinoline N-oxide derivatives
Reduction: Alcohol derivatives
Substitution: Various substituted quinoline derivatives
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown potential as a bioactive molecule with applications in studying cellular processes and signaling pathways.
Medicine: Research has indicated its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound may be used in the development of new materials and as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes involved in disease progression and cellular functions.
Comparison with Similar Compounds
N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3-phenylpropanamide can be compared with other similar compounds, such as:
- N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-phenoxyacetamide
- N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)thiophene-2-carboxamide
- N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzofuran-2-carboxamide
These compounds share a similar quinoline core but differ in their substituents, which can lead to variations in their biological activities and applications. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct properties and potential therapeutic benefits.
Biological Activity
N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3-phenylpropanamide is a synthetic compound belonging to the class of quinoline derivatives, which are recognized for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and antimicrobial research.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Property | Value |
---|---|
Molecular Formula | C21H22N2O3 |
IUPAC Name | This compound |
CAS Number | 851405-71-8 |
Molecular Weight | 350.41 g/mol |
Synthesis
The synthesis of this compound typically involves the reaction of 7-methoxy-2-oxoquinoline derivatives with phenylpropanamide precursors. The process may include the use of bases such as triethylamine and solvents like dichloromethane under controlled conditions to optimize yield and purity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of quinoline derivatives, including this compound. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines, particularly colorectal cancer (HCT116) cells.
Case Study: Cytotoxic Effects on HCT116 Cells
A study evaluated the antiproliferative activity of related quinoline derivatives, revealing that compounds similar to this compound significantly reduced cell viability. The following table summarizes the findings:
Compound ID | IC50 (μg/mL) | Morphological Changes Observed |
---|---|---|
7j | 26.75 ± 3.50 | Nuclear disintegration, chromatin fragmentation |
2a | 28.85 ± 3.26 | Cell shrinkage, reduced cell density |
These results indicate that both compounds induce apoptosis in HCT116 cells, as evidenced by changes in nuclear morphology and a significant reduction in cell count after treatment.
The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets within cancer cells. It is hypothesized that this compound binds to enzymes or receptors that play crucial roles in cell proliferation and survival pathways.
Molecular Docking Studies
Molecular docking studies have shown that the compound can effectively bind to active sites of matrix metalloproteinases (MMPs), which are implicated in cancer metastasis. For instance, binding interactions with MMPs were characterized by:
- Hydrogen Bonding : Formation of hydrogen bonds between the compound's functional groups and amino acids in the active site.
- π–π Stacking : Interaction between aromatic rings enhancing binding affinity.
These interactions suggest a potential pathway for inhibiting tumor growth and metastasis.
Antimicrobial Activity
In addition to its anticancer properties, quinoline derivatives are known for their antimicrobial activities. Preliminary studies indicate that N-[2-(7-methoxy-2-oxo-1H-quinolin-3-y)ethyl]-3-phenypropanamide may also exhibit antibacterial properties against various pathogens, although further research is needed to quantify this activity.
Properties
IUPAC Name |
N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3-phenylpropanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-26-18-9-8-16-13-17(21(25)23-19(16)14-18)11-12-22-20(24)10-7-15-5-3-2-4-6-15/h2-6,8-9,13-14H,7,10-12H2,1H3,(H,22,24)(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEIWTXBQAXKCKA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=O)CCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601326045 | |
Record name | N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3-phenylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601326045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
4.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49676523 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
851405-71-5 | |
Record name | N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3-phenylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601326045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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